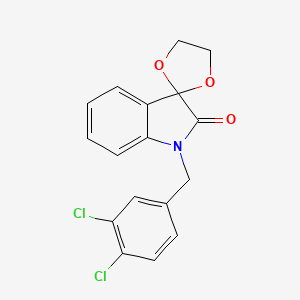

3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1',3'-Dioxolynyl)-1-(3,4-dichlorobenzyl-1,3-dihydro-2H-indol-2-one, commonly referred to as 3DCDI, is a synthetic compound that has been studied for its potential applications in scientific research. 3DCDI is a member of the class of compounds known as indole derivatives and it has been used for its ability to inhibit the activity of certain enzymes. This compound has been studied for its potential use in the development of new drugs as well as for its potential applications in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Efficient Synthesis Techniques

Research has developed efficient synthesis techniques for functionalized indoles and related compounds. For instance, a facile and efficient one-pot procedure has been reported for the preparation of functionalized dihydro-1H-indol-4(5H)-ones via a catalyst-free, three-component reaction, which is significant for its group-assisted-purification (GAP) chemistry process (Huiyan Wang & D. Shi, 2013). Similarly, the synthesis of highly substituted indolines and indoles via intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes has been demonstrated, offering a method for generating complex indole scaffolds (J. R. Dunetz & R. Danheiser, 2005).

Biological Evaluation and Chemical Studies

New series of 1,4-dihydropyridine derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, showcasing the potential of indole-derived compounds in pharmaceutical applications (R. Ghorbani‐Vaghei et al., 2016). Another study focused on the activation of the aryl hydrocarbon (Ah) receptor by indole-3-carbinol and its metabolites, highlighting the biochemical pathways and toxicological effects relevant to indole compounds (S. Heath-Pagliuso et al., 1998).

Chemical Properties and Reactions

The oligomerization of indole-3-carbinol in aqueous acid has been studied, providing insight into the chemical behavior of indole compounds under acidic conditions and their potential transformation into biologically active substances (K. R. Grose & L. Bjeldanes, 1992). Additionally, the nucleophilic reactivities of indoles have been analyzed, offering valuable information on the chemical reactivity and interactions of indoles with various electrophiles (S. Lakhdar et al., 2006).

Propiedades

IUPAC Name |

1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO3/c18-13-6-5-11(9-14(13)19)10-20-15-4-2-1-3-12(15)17(16(20)21)22-7-8-23-17/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKIUBBYLWCLLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl-1,3-dihydro-2H-indol-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2761350.png)

![N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2761357.png)

![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2761358.png)

![5-Styryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2761359.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2761364.png)